KetoABNO (CAS 7123-92-4), chemically known as 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, is a highly active bicyclic nitroxyl radical utilized as an advanced organocatalyst for aerobic oxidations. In procurement and process design, it is prioritized over traditional piperidine-based radicals due to its highly compact steric profile and elevated oxidation potential, which enable the efficient conversion of sterically hindered primary and secondary alcohols, as well as complex amines. By facilitating reversible interconversion among its hydroxyamine, N-oxyl, and oxoammonium states, KetoABNO allows industrial and laboratory workflows to replace stoichiometric, toxic heavy-metal oxidants with ambient air or low-pressure oxygen under mild conditions [1].
Generic substitution of KetoABNO with the more common, lower-cost TEMPO frequently fails in complex syntheses because TEMPO possesses bulky tetramethyl groups adjacent to the active nitroxyl center, which severely hinder its ability to interact with sterically demanding substrates like secondary alcohols and hydrated aldehydes [1]. When applied to these hindered systems, TEMPO yields sluggish kinetics, poor conversion, and necessitates harsh stoichiometric co-oxidants. While other bicyclic analogs like AZADO offer similar steric relief, they are often less synthetically accessible and carry a significantly higher procurement cost. Furthermore, substituting KetoABNO with the closely related ABNO can lead to differential reaction kinetics that promote unwanted side reactions, such as the severe autoxidation of aldehydes to acetophenone byproducts, rendering generic alternatives unviable for chemoselective downstream processing [2].
In comparative aerobic oxidation studies of secondary alcohols, the unhindered bicyclic structure of KetoABNO allows for near-quantitative conversion under mild conditions. When evaluated head-to-head in acetic acid or acetonitrile, KetoABNO achieved excellent yields using ambient air or 1 atm O2, whereas TEMPO derivatives exhibited poor reactivity due to steric blocking around the nitroxyl center [1].
| Evidence Dimension | Yield of secondary alcohol oxidation (e.g., cyclohexanol) |
| Target Compound Data | Near-quantitative yield within 1.5–6 hours |
| Comparator Or Baseline | TEMPO derivatives (Low yield / poor reactivity) |
| Quantified Difference | Significant yield recovery (>80% difference) over TEMPO under identical aerobic conditions |
| Conditions | 5 mol% catalyst, acetic acid or acetonitrile, room temperature, ambient air or 1 atm O2 |
Procuring KetoABNO eliminates the need for harsh stoichiometric oxidants when processing sterically hindered secondary alcohols, streamlining downstream purification.
KetoABNO demonstrates enhanced chemoselectivity in the aerobic NOx-cocatalyzed oxidation of aldehydes to carboxylic acids. In a standardized assay with (R)-2-phenylpropanal, KetoABNO rapidly oxidized the intermediate aldehyde hydrate, yielding the target carboxylic acid without eroding enantiomeric excess. In contrast, ABNO reacted more slowly, leading to significant autoxidation byproducts, and TEMPO failed to achieve meaningful conversion[1].
| Evidence Dimension | Yield of carboxylic acid and byproduct formation |
| Target Compound Data | 85% yield of carboxylic acid with minimal byproduct |
| Comparator Or Baseline | ABNO (30% acetophenone byproduct); TEMPO (14% yield) |
| Quantified Difference | 71% higher yield than TEMPO; complete suppression of the 30% autoxidation byproduct fraction seen with ABNO |
| Conditions | 5 mol% nitroxyl, NaNO2/O2, 10 equiv H2O, 0.5 mmol scale |
Enables the direct procurement of a catalyst that preserves chiral integrity and avoids costly chromatographic separation of autoxidation byproducts.
In the development of an environmentally benign, base- and ligand-free oxidation protocol using Bi(NO3)3, KetoABNO significantly outperformed TEMPO and its derivatives. Screening of nitroxyl radicals revealed that KetoABNO provided the highest conversion efficiency, directly enabling a successful 20 mmol gram-scale oxidation of 1-phenylethanol to acetophenone with an isolated yield of 94%[1].
| Evidence Dimension | Catalyst performance in Bi-cocatalyzed aerobic oxidation |
| Target Compound Data | 94% isolated yield on a 20 mmol gram-scale |
| Comparator Or Baseline | TEMPO, 4-OH-TEMPO, and 4-Acetamido-TEMPO |
| Quantified Difference | KetoABNO provided optimal conversion, enabling >90% yield at gram-scale where TEMPO derivatives were less efficient |
| Conditions | 5 mol% KetoABNO, 10 mol% Bi(NO3)3, CH3CN, 65 °C, air balloon, 2 h |
Validates KetoABNO as a scalable, high-efficiency catalyst for industrial alcohol oxidation without requiring toxic heavy metals or complex ligands.
Directly following its proven ability to bypass the steric limitations of TEMPO[1], KetoABNO is the right choice for late-stage oxidation of complex, sterically encumbered secondary alcohols in API synthesis workflows.
Based on its enhanced chemoselectivity and rapid reaction kinetics that suppress autoxidation[2], KetoABNO is highly effective for sequential asymmetric hydroformylation/oxidation processes where preserving enantiomeric excess is critical.
Leveraging its superior performance in Bi-cocatalyzed systems[3], KetoABNO is highly recommended for bulk chemical processing where avoiding expensive precious metals (Pd, Ru) and utilizing ambient air is required for cost-efficiency.